An In-Depth Technical Guide to 1H,1H-Perfluoro-1-hexadecanol: Properties, Applications, and Scientific Insights
An In-Depth Technical Guide to 1H,1H-Perfluoro-1-hexadecanol: Properties, Applications, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H-Perfluoro-1-hexadecanol is a long-chain fluorinated alcohol that stands at the intersection of materials science and biomedical research. Its unique molecular architecture, characterized by a lengthy perfluorinated carbon chain attached to a short hydrocarbon segment terminating in a hydroxyl group, imparts a suite of remarkable properties. This guide offers a comprehensive exploration of the chemical and physical characteristics of 1H,1H-Perfluoro-1-hexadecanol, its synthesis and reactivity, potential applications in drug development and beyond, and a critical assessment of its toxicological and environmental profile. While specific experimental data for this particular long-chain alcohol is limited in publicly accessible literature, this guide synthesizes available information and extrapolates from well-studied shorter-chain fluorotelomer alcohols (FTOHs) to provide a robust framework for its understanding and utilization.
Molecular Structure and Physicochemical Properties
The defining feature of 1H,1H-Perfluoro-1-hexadecanol is its amphipathic nature, with a highly fluorinated, and therefore lipophobic and hydrophobic, "tail" and a hydrophilic alcohol "head." This structure drives its self-assembly and surface-active properties.
Chemical Identifiers
For clarity and precision in research and procurement, it is crucial to correctly identify 1H,1H-Perfluoro-1-hexadecanol using its standard chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Hentriacontafluorohexadecan-1-ol | [PubChem][1] |
| CAS Number | 216144-94-4 | [PubChem][1] |
| Molecular Formula | C₁₆H₃F₃₁O | [PubChem][1] |
| Molecular Weight | 800.14 g/mol | [PubChem][1] |
| Canonical SMILES | C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | [PubChem][2] |
| InChI Key | KOOXQXFAIXTUHZ-UHFFFAOYSA-N | [PubChem][2] |
It is imperative to distinguish 1H,1H-Perfluoro-1-hexadecanol (CAS: 216144-94-4) from other commercially available long-chain fluorinated alcohols, such as 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS: 865-86-1), which has a different structure and properties.
Physical Properties
The physical state and solubility of 1H,1H-Perfluoro-1-hexadecanol are direct consequences of its molecular structure. The long, rigid perfluorinated chain leads to a high melting point and a waxy, solid appearance at room temperature.
| Property | Value | Remarks | Source |
| Melting Point | 159-161 °C | - | [ChemicalBook][3] |
| Boiling Point | 289.9 ± 40.0 °C | Predicted | [ChemicalBook][3] |
| Density | 1.740 ± 0.06 g/cm³ | Predicted | [ChemicalBook][3] |
| Appearance | White powder/solid | - | [ChemicalBook][3] |
| pKa | 12.89 ± 0.10 | Predicted | [ChemicalBook][3] |
The solubility of 1H,1H-Perfluoro-1-hexadecanol is expected to be very low in water and hydrocarbon solvents due to the properties of the perfluoroalkyl chain. It is likely to show some solubility in highly fluorinated solvents.
Synthesis and Reactivity
General Synthesis of Fluorotelomer Alcohols
The industrial synthesis of FTOHs typically involves the telomerization of tetrafluoroethylene (TFE) with a telogen, such as methanol, followed by further chemical modifications. A plausible synthetic route for 1H,1H-Perfluoro-1-hexadecanol would involve the reaction of a perfluoroalkyl iodide (e.g., perfluoropentadecyl iodide) with ethylene, followed by hydrolysis of the resulting iodide.
graph Synthesis_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
TFE [label="Tetrafluoroethylene (TFE)"];
Telogen [label="Telogen (e.g., CH3OH)"];
Telomerization [label="Telomerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PerfluoroalkylIodide [label="Perfluoroalkyl Iodide\n(CnF2n+1I)"];
Ethylene [label="Ethylene"];
Reaction1 [label="Reaction with Ethylene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
IntermediateIodide [label="Intermediate Iodide\n(CnF2n+1CH2CH2I)"];
Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
FTOH [label="1H,1H-Perfluoro-1-alkanol\n(CnF2n+1CH2CH2OH)"];
TFE -> Telomerization;
Telogen -> Telomerization;
Telomerization -> PerfluoroalkylIodide;
PerfluoroalkylIodide -> Reaction1;
Ethylene -> Reaction1;
Reaction1 -> IntermediateIodide;
IntermediateIodide -> Hydrolysis;
Hydrolysis -> FTOH;
}
Caption: Conceptual workflow for surface modification using 1H,1H-Perfluoro-1-hexadecanol.
Drug Delivery Systems
Perfluorocarbons are being explored for their potential in drug delivery systems, particularly in the formulation of nanoemulsions. [4][5]The high gas-dissolving capacity of perfluorocarbons also makes them interesting for oxygen delivery applications. [6]The long perfluoroalkyl chain of 1H,1H-Perfluoro-1-hexadecanol could be incorporated into liposomes or nanoparticles to enhance their stability and modify their drug release profiles.
Synthesis of Fluorinated Pharmaceuticals
Fluorinated alcohols are important intermediates in the synthesis of fluorine-containing pharmaceuticals. [7]The introduction of fluorine atoms into a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to its target. While there are no current examples, 1H,1H-Perfluoro-1-hexadecanol could serve as a building block for the synthesis of novel, highly fluorinated therapeutic agents.
Toxicology and Environmental Fate
The potential health and environmental impacts of per- and polyfluoroalkyl substances (PFAS) are a subject of intense research and public concern. The long-chain nature of 1H,1H-Perfluoro-1-hexadecanol raises questions about its persistence, bioaccumulation, and toxicity.
Toxicological Profile
Specific toxicological data for 1H,1H-Perfluoro-1-hexadecanol is not available. However, studies on shorter-chain FTOHs, such as 6:2 FTOH, indicate that they can be more toxic than their corresponding perfluorocarboxylic acid metabolites. [8][9]Acute toxicity studies in rats with 6:2 FTOH have shown it to be slightly toxic by the oral route. [9]Long-term exposure to some PFAS has been associated with various adverse health effects. [10]Given the lack of specific data, 1H,1H-Perfluoro-1-hexadecanol should be handled with appropriate caution in a laboratory setting, assuming it may be a skin and eye irritant.
Metabolism and Biodegradation
Fluorotelomer alcohols are known to be metabolized in vivo. The primary metabolic pathway involves the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. [11]This process can lead to the formation of persistent perfluorinated carboxylic acids (PFCAs). For 1H,1H-Perfluoro-1-hexadecanol, metabolism would likely result in the formation of perfluorohexadecanoic acid (PFHxDA) and shorter-chain PFCAs.
[12]
Biodegradation of FTOHs in the environment also proceeds through similar oxidative pathways, contributing to the environmental burden of PFCAs. [13][14]The rate of biodegradation can be influenced by environmental conditions such as the presence of other organic matter and microbial populations.
Environmental Fate
Due to their volatility, FTOHs can be transported over long distances in the atmosphere. [15]Atmospheric degradation, initiated by hydroxyl radicals, can also lead to the formation of PFCAs, which are then deposited back to the Earth's surface. [15][16]The long perfluoroalkyl chain of 1H,1H-Perfluoro-1-hexadecanol suggests that it would be persistent in the environment and have a potential for bioaccumulation.
Conclusion and Future Perspectives
1H,1H-Perfluoro-1-hexadecanol is a molecule with significant potential in advanced materials and biomedical applications, primarily owing to the unique properties conferred by its long perfluoroalkyl chain. Its utility in creating highly hydrophobic and oleophobic surfaces, and its potential as a component in sophisticated drug delivery systems, warrants further investigation.
However, the lack of specific experimental data on its synthesis, reactivity, and biological effects is a significant knowledge gap. Future research should focus on the detailed characterization of this compound, including the development of efficient synthetic routes and a thorough investigation of its spectroscopic properties. Furthermore, a comprehensive assessment of its toxicological and environmental profile is essential to ensure its safe and responsible application. As the fields of drug development and materials science continue to advance, a deeper understanding of molecules like 1H,1H-Perfluoro-1-hexadecanol will be crucial for unlocking new scientific and technological possibilities.
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